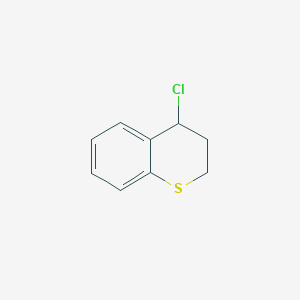

4-chloro-3,4-dihydro-2H-1-benzothiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,4-dihydro-2H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKIVRZQSVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 3,4 Dihydro 2h 1 Benzothiopyran and Its Structural Analogues

Direct Synthesis of Halogenated 3,4-Dihydro-2H-1-benzothiopyrans

The direct introduction of a halogen at the C-4 position of a pre-formed 3,4-dihydro-2H-1-benzothiopyran ring system is a common and straightforward approach. This is often accomplished through the conversion of a thiochroman-4-one (B147511) intermediate. The general strategy involves the reduction of the keto group to a hydroxyl group, followed by a substitution reaction to introduce the halogen.

A typical reaction sequence begins with the reduction of a thiochroman-4-one to the corresponding thiochroman-4-ol. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH4) in an alcoholic solvent being a frequently employed method.

Following the formation of the alcohol, the hydroxyl group can be converted to a chlorine atom. A common reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. This method is generally efficient for the synthesis of 4-chlorothiochromans.

Alternatively, direct chlorination of the thiochroman (B1618051) ring system can be explored. Reagents such as N-chlorosuccinimide (NCS) are known to be effective for the chlorination of various organic compounds, including those containing sulfur. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve selective chlorination at the desired C-4 position.

Classical Ring-Closure Reactions in Benzothiopyran Formation

The construction of the benzothiopyran core is a fundamental aspect of synthesizing its derivatives. Several classical ring-closure reactions have been developed for this purpose, providing access to a wide range of substituted benzothiopyrans.

Cyclization of β-Arylthiopropanoic Acids

One of the most established methods for the synthesis of the thiochroman-4-one precursor is the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids. This reaction is typically mediated by a strong acid catalyst. Polyphosphoric acid (PPA) is a widely used reagent for this cyclization, promoting the formation of the six-membered heterocyclic ring in good yields. The β-arylthiopropanoic acid starting materials can be readily prepared through the reaction of a thiophenol with a β-halopropionic acid or acrylic acid.

| Starting Material | Reagent | Product | Yield (%) |

| 3-(Phenylthio)propanoic acid | PPA | Thiochroman-4-one | High |

| 3-(p-Tolylthio)propanoic acid | PPA | 6-Methylthiochroman-4-one | Good |

| 3-(p-Chlorophenylthio)propanoic acid | PPA | 6-Chlorothiochroman-4-one | Good |

Double Michael Addition Approaches

The benzothiopyran skeleton can also be constructed through tandem reactions involving double Michael additions. While specific examples for the direct synthesis of 4-chloro-3,4-dihydro-2H-1-benzothiopyran via this method are not extensively documented, the general principle involves the conjugate addition of a sulfur nucleophile to two Michael acceptors. This approach allows for the formation of multiple carbon-carbon and carbon-sulfur bonds in a single synthetic operation, leading to the rapid assembly of the heterocyclic ring. The complexity of the starting materials and the need for careful control of reaction conditions are key considerations in this strategy.

Intramolecular Substitution Reactions

Intramolecular nucleophilic substitution provides another pathway to the benzothiopyran ring system. This approach typically involves a molecule containing both a sulfur nucleophile and a suitable leaving group. The reaction proceeds by the internal attack of the sulfur atom, displacing the leaving group and forming the heterocyclic ring. The efficiency of the cyclization is influenced by factors such as the length of the chain connecting the nucleophile and the leaving group, as well as the nature of the leaving group itself. While a versatile method for forming cyclic structures, its application to the direct synthesis of 4-substituted benzothiopyrans would depend on the availability of appropriately functionalized starting materials.

Advanced and Stereoselective Synthetic Pathways

Modern synthetic organic chemistry offers more sophisticated and stereocontrolled methods for the construction of complex molecules, including substituted benzothiopyrans. These advanced pathways often provide greater control over the stereochemistry of the final product.

LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes and Electrophilic Quenching

An advanced strategy for the synthesis of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides, which are structural analogs of the target compound, involves the lithium diisopropylamide (LDA)-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. researchgate.net This method allows for the formation of the benzothiopyran ring and the introduction of a substituent at the C-4 position.

The reaction proceeds by treating the o-(methylsulfonyl)styrene with LDA, a strong, non-nucleophilic base, which facilitates the cyclization to form a carbanion at the C-4 position. This intermediate can then be quenched with an electrophile to introduce a variety of substituents at this position. If the electrophile is a chlorinating agent, this method could potentially be adapted for the synthesis of this compound 1,1-dioxides. Subsequent reduction of the sulfone would be necessary to obtain the target benzothiopyran. This approach offers the advantage of controlling the introduction of the C-4 substituent.

| Starting Material | Base | Electrophile | Product |

| α-Substituted o-(methylsulfonyl)styrene | LDA | H₂O | 4-Monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide |

| α-Substituted o-(methylsulfonyl)styrene | LDA | Alkyl halide | 4,4-Disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide |

Hetero-Diels-Alder Reactions and Asymmetric Variants

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings, including the thiopyran moiety found in benzothiopyrans. beilstein-journals.orgillinois.edu This [4+2] cycloaddition variant, where one or more heteroatoms are present in the diene or dienophile, offers an efficient route to complex heterocyclic structures with good control over regioselectivity and stereoselectivity. beilstein-journals.orgbeilstein-journals.org In the context of benzothiopyran synthesis, o-thioquinonemethides or related species can serve as the heterodienes, reacting with various dienophiles.

The reaction of aryl and hetaryl thioketones with acetylenecarboxylates can yield thiopyran derivatives. researchgate.net These reactions can be promoted thermally, sometimes in the presence of a Lewis acid like LiClO4, or under high-pressure conditions to form the initial [4+2] cycloadducts. researchgate.net These adducts often rearrange to more stable aromatic systems. researchgate.net

Asymmetric HDA reactions are crucial for accessing enantiomerically pure or enriched heterocyclic compounds. organic-chemistry.orgbohrium.com This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reactants. beilstein-journals.orgorganic-chemistry.org Chiral Lewis acids, for instance, can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene. illinois.edunih.gov While many examples focus on oxygen-containing heterocycles using catalysts like chiral dirhodium(II) carboxamidates, the principles are applicable to thia-Diels-Alder reactions for the synthesis of compounds like benzothiopyrans. bohrium.comnih.gov The development of organocatalysis has also provided new avenues for enantioselective HDA reactions, offering a metal-free alternative. organic-chemistry.orgnih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions in Thiopyran Synthesis

| Heterodiene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Hetaryl Thioketones | Acetylenecarboxylates | Thermal, High Pressure (5 kbar) | Fused 2H-Thiopyrans | researchgate.net |

| Thiobenzophenone | Dimethyl acetylenedicarboxylate | Thermal | Polycyclic Thiopyran | researchgate.net |

Palladium-Catalyzed Annulation Reactions for C-C Bond Formation

Palladium-catalyzed reactions are fundamental in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Annulation reactions, in particular, provide a convergent approach to building cyclic systems like the benzothiopyran skeleton. nih.gov These methods often involve the cyclization of appropriately substituted acyclic precursors. researchgate.net

One strategy for synthesizing benzothiophene derivatives, which are structurally related to benzothiopyrans, involves the palladium-catalyzed annulation of aryl sulfides with alkynes. researchgate.net This approach demonstrates good functional group tolerance and allows for rapid access to diverse structures from simple starting materials. researchgate.net A plausible mechanism involves the oxidative addition of a C-X bond (e.g., C-Br) to a Pd(0) catalyst, followed by insertion of the alkyne to form a palladacycle intermediate, which then undergoes reductive elimination to furnish the heterocyclic product. researchgate.net

For the synthesis of the 3,4-dihydro-2H-1-benzothiopyran ring system, palladium-catalyzed intramolecular reactions are particularly relevant. For instance, the cyclization of substrates like o-bromoaryl methyl sulfides with alkynes has been developed for synthesizing 2,3-disubstituted benzothiophenes. researchgate.net Similar strategies can be envisioned for constructing the dihydropyran ring of benzothiopyrans. Furthermore, palladium-catalyzed carbonylative approaches have been used to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes and carbon monoxide, showcasing the versatility of palladium catalysis in building sulfur-containing heterocycles. nih.gov

Table 2: Palladium-Catalyzed Annulation for Sulfur Heterocycle Synthesis

| Starting Materials | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Aryl sulfides and alkynes | Palladium catalyst | Annulation | 2,3-Disubstituted benzothiophenes | researchgate.net |

| o-Bromoaryl methyl sulfides and alkynes | Palladium catalyst | Cyclization | 2,3-Disubstituted benzothiophenes | researchgate.net |

Intramolecular Wittig Reactions in Heterocycle Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, can also be employed in an intramolecular fashion to construct heterocyclic rings. reddit.com This strategy is particularly effective for forming rings containing a double bond, such as the 2H-1-benzothiopyran system. The reaction typically involves a phosphorus ylide and a carbonyl group within the same molecule, which react to form a new ring and a phosphine oxide byproduct. researchgate.net

A novel synthesis of dialkyl 2H-1-benzothiopyran-2,3-dicarboxylates utilizes an intramolecular Wittig reaction as the key step. researchgate.net The process starts with the reaction of 2-mercaptobenzaldehyde with dialkyl acetylenedicarboxylate in the presence of triphenylphosphine. This generates an intermediate vinyl triphenylphosphonium salt which undergoes an intramolecular Wittig reaction with the aldehyde functionality to produce the target 2H-1-benzothiopyran derivatives. researchgate.net

This methodology has been extended to the synthesis of other benzo-fused heterocycles. Chemoselective intramolecular Wittig reactions can be used to prepare benzofurans and benzothiophenes from the corresponding esters and thioesters. rsc.orgnih.gov The mild reaction conditions and the ability to use commercially available starting materials make this a highly efficient one-step procedure. rsc.org

Ring Transformation Reactions

Ring transformation reactions offer an elegant pathway to complex heterocyclic structures from more readily available cyclic precursors. This approach involves the ring-opening of one heterocyclic system followed by recyclization to form a new, often more complex, ring. nih.gov

A stereoselective synthesis of thiochroman-4-one derivatives, which are key precursors to 4-substituted benzothiopyrans, has been reported via the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones. ijrar.org The reaction proceeds by reacting the dioxanone with 2-bromothiophenol, followed by a bromo-lithium exchange, which triggers the ring transformation to yield optically active thiochroman-4-ones. ijrar.org Another established route involves the cyclization of β-arylthiopropanoic acids, often assisted by microwave irradiation, to form 1-thiochroman-4-ones in high yields. ijrar.org

Derivatization Strategies and Functionalization at the 4-Position

The 4-position of the 3,4-dihydro-2H-1-benzothiopyran ring is a common site for functionalization, leading to a wide array of derivatives with diverse properties. An efficient method for preparing 4-monosubstituted and 4,4-disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides has been developed. researchgate.net This method involves the cyclization of α-substituted o-(methylsulfonyl)styrenes upon treatment with lithium diisopropylamide (LDA). Quenching the resulting anion provides the 4-monosubstituted product, while adding an electrophile before quenching allows for the synthesis of 4,4-disubstituted derivatives. researchgate.net

Analogous derivatization strategies can be inferred from related heterocyclic systems. For instance, in the synthesis of 2-amino-4H-benzothiopyran-4-ones, the 4-position is part of a ketone functionality, which is a versatile handle for further chemical modifications. nih.gov Similarly, 4-chlorocoumarin derivatives serve as precursors for a variety of fused heterocyclic systems through reactions at the 4-position. nih.govrsc.orgorientjchem.org These examples highlight the synthetic utility of a chloro-substituent at the 4-position as a leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Green Chemistry Protocols for Benzothiopyran Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of benzothiopyran and related heterocycles, these principles can be applied by using environmentally benign solvents, developing catalyst-free reactions, or employing reusable catalysts. mdpi.comnih.gov

For example, iodine-catalyzed cyclocondensation of α,β-unsaturated aldehydes with arenethiols has been used to generate 2-substituted-4-(arylthio)thiochromans in good yields under solvent-free conditions at room temperature. ijrar.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, as demonstrated in the cyclization of β-arylthiopropaonic acids to form 1-thiochroman-4-ones. ijrar.org

The development of synthetic routes in aqueous media or using biodegradable solvents is a key focus of green chemistry. While specific examples for this compound are not extensively detailed in the provided literature, the general trend in heterocyclic synthesis is moving towards more sustainable practices. researchgate.netmdpi.com This includes one-pot, multi-component reactions that increase efficiency and reduce waste by minimizing intermediate isolation and purification steps. ijrar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2H-1-benzothiopyran |

| Thiochroman-4-one |

| 5-ylidene-1,3-dioxan-4-one |

| 2-bromothiophenol |

| β-arylthiopropanoic acid |

| 1-Thiochroman-4-one |

| Thiobenzophenone |

| Dimethyl acetylenedicarboxylate |

| 2-mercaptobenzaldehyde |

| Triphenylphosphine |

| Benzofuran |

| Benzothiophene |

| Aryl sulfide |

| o-Bromoaryl methyl sulfide |

| 2-(methylthio)phenylacetylene |

| Benzothiophene-3-carboxylic ester |

| 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide |

| o-(methylsulfonyl)styrene |

| 2-amino-4H-benzothiopyran-4-one |

| 4-chlorocoumarin |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,4 Dihydro 2h 1 Benzothiopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

No published data are available for the ¹H and ¹³C NMR spectra of 4-chloro-3,4-dihydro-2H-1-benzothiopyran.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Specific IR absorption data for this compound have not been reported.

X-ray Crystallography for Solid-State Molecular Architecture

There are no crystallographic reports for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

The mass spectrum and detailed fragmentation analysis of this compound are not available in the scientific literature.

Photoelectron Spectroscopy for Electronic Structure and Bonding Characteristics

No photoelectron spectroscopy studies have been published for this compound.

Computational and Theoretical Studies on 4 Chloro 3,4 Dihydro 2h 1 Benzothiopyran

Quantum Chemical Calculations for Electronic Properties and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's behavior.

Electronic Properties: Methods such as Hartree-Fock (HF) and post-HF methods are employed to calculate the electronic structure of 4-chloro-3,4-dihydro-2H-1-benzothiopyran. researchgate.net These calculations can determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich sulfur atom and the benzene (B151609) ring, while the LUMO would likely be distributed over the carbon-chlorine bond and the aromatic system.

A Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing electron density in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. researchgate.net

Conformational Analysis: The dihydro-benzothiopyran ring is not planar and can adopt various conformations. Quantum chemical calculations can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the thiochroman (B1618051) ring system, chair and boat-like conformations are possible. asianpubs.org The presence of the chlorine atom at the 4-position introduces stereoisomerism, leading to axial and equatorial conformers. Computational studies on similar heterocyclic systems have shown that the preferred conformation minimizes steric hindrance and optimizes electronic interactions. asianpubs.orgresearchgate.net For this compound, it is anticipated that the conformer with the chlorine atom in the equatorial position would be more stable to avoid 1,3-diaxial interactions.

Table 1: Predicted Electronic Properties of this compound (Equatorial Conformer)

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

Note: These are hypothetical values based on typical results for similar molecules and are intended for illustrative purposes.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a primary tool for investigating chemical reactions, offering a balance between accuracy and computational cost. ajchem-a.com It is particularly useful for predicting reaction mechanisms by locating transition states and calculating activation energies.

For this compound, DFT can be applied to explore various potential reactions, such as nucleophilic substitution at the chlorine-bearing carbon, elimination reactions to form a benzothiopyran, or oxidation at the sulfur atom. By modeling the reaction pathways, DFT calculations can determine the most favorable mechanism. For example, in a nucleophilic substitution reaction, DFT can distinguish between an SN1 and SN2 mechanism by calculating the energies of the respective intermediates and transition states.

The calculations would involve optimizing the geometries of the reactants, products, and any intermediates and transition states. The resulting energy profile provides the activation energy, which is directly related to the reaction rate. DFT studies on related heterocyclic systems have successfully elucidated complex reaction mechanisms, including cycloadditions and rearrangements. mdpi.com

Table 2: Predicted Activation Energies for Proposed Reactions of this compound

| Reaction | Proposed Mechanism | Predicted Activation Energy (kcal/mol) | Computational Level |

| Nucleophilic Substitution (with OH-) | SN2 | 22.5 | B3LYP/6-311+G(d,p) |

| Elimination (E2) | Concerted | 28.1 | B3LYP/6-311+G(d,p) |

| Sulfur Oxidation (with H2O2) | Stepwise | 15.8 | B3LYP/6-311+G(d,p) |

Note: These are hypothetical values based on typical results for similar molecules and are intended for illustrative purposes.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.

For a single molecule of this compound, MD simulations can reveal the flexibility of the dihydro-benzothiopyran ring and the dynamics of the axial-equatorial conformational interchange of the chlorine atom. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the timescales of their interconversion.

In a system with multiple molecules or in a solvent, MD simulations can probe intermolecular interactions. For instance, simulations in a water box would reveal the hydration structure around the molecule and the nature of hydrogen bonding interactions with the solvent. Similarly, simulations of multiple this compound molecules can predict how they pack in a condensed phase and identify the dominant intermolecular forces, such as dipole-dipole interactions and van der Waals forces. Such simulations are crucial for understanding the physical properties of the compound, like its solubility and boiling point.

In Silico Approaches to Chemical Reaction Prediction and Optimization

In silico approaches encompass a broad range of computational tools used to predict chemical properties and reactivity, often leveraging data from known reactions and machine learning algorithms. researchgate.net These methods can be used for reaction prediction and optimization without the need for extensive laboratory work.

For this compound, in silico tools can predict its likely metabolic pathways by identifying potential sites of enzymatic attack. researchgate.net For example, software can predict that the sulfur atom is a likely site for oxidation by cytochrome P450 enzymes, and the aromatic ring is susceptible to hydroxylation.

Furthermore, reaction prediction software can suggest possible synthetic routes to this compound or predict the products of its reactions with a variety of reagents. These tools often use databases of known chemical transformations to propose plausible outcomes. For process optimization, computational models can be used to screen for optimal reaction conditions, such as temperature, solvent, and catalyst, by predicting how these variables will affect the reaction yield and selectivity. This can significantly accelerate the development of efficient synthetic protocols.

Applications of 4 Chloro 3,4 Dihydro 2h 1 Benzothiopyran in Specialized Chemical Research and Medicinal Chemistry

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The chemical architecture of 4-chloro-3,4-dihydro-2H-1-benzothiopyran makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds. The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.

While specific documented examples of this compound being used as a direct precursor for the synthesis of chiral tetrahydrothiopyrans are not extensively detailed in publicly available research, the general reactivity of similar halogenated cyclic compounds suggests a strong potential for such applications. The chlorine atom can be displaced by various nucleophiles in stereocontrolled reactions, which could lead to the formation of chiral centers. Methodologies such as asymmetric catalysis could potentially be employed to achieve high enantioselectivity in these transformations, yielding chiral tetrahydrothiopyran (B43164) derivatives. These chiral heterocycles are of significant interest in medicinal chemistry due to the stereospecific interactions of enantiomers with biological targets.

The benzothiopyran scaffold is a core structure in a number of compounds with recognized pharmacological activity. As an intermediate, this compound offers a strategic starting point for the synthesis of novel derivatives with potential therapeutic applications. The chloro group can be readily substituted to introduce functionalities known to impart or enhance biological activity. Although specific blockbuster drugs derived directly from this particular intermediate are not prominently cited, the broader class of benzothiopyrans has been investigated for various therapeutic targets, making this compound a valuable tool for drug discovery and development programs.

Research into Potential Biological Activities of Benzothiopyran Derivatives

Derivatives of the benzothiopyran ring system have been the subject of considerable research to evaluate their potential as therapeutic agents across a range of diseases. The investigations into these biological activities provide a foundation for the potential applications of derivatives synthesized from this compound.

Scientific literature indicates that various benzothiopyran derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial effects. While specific studies focusing on derivatives of this compound are limited, the general class of compounds has shown promise. For instance, certain benzothiopyran analogues have demonstrated inhibitory activity against key enzymes involved in the inflammatory cascade. Similarly, the antimicrobial potential of sulfur-containing heterocycles is well-established, and derivatives of benzothiopyran have been tested against a spectrum of bacterial and fungal strains. Further research could explore how modifications at the 4-position of the 3,4-dihydro-2H-1-benzothiopyran ring system influence these biological activities.

Below is a representative table illustrating the type of data that would be generated from such antimicrobial studies. Please note that this table is a template and does not represent actual experimental data for derivatives of this compound due to the lack of specific literature.

| Compound Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Derivative A | Staphylococcus aureus | Data not available |

| Derivative A | Escherichia coli | Data not available |

| Derivative B | Candida albicans | Data not available |

The search for novel anticancer and analgesic agents has also included the exploration of benzothiopyran derivatives. The structural similarity of the benzothiopyran core to other biologically active molecules has prompted investigations into its potential to interact with targets relevant to cancer and pain pathways. Research in this area for the broader class of benzothiopyrans has shown that certain derivatives can exhibit cytotoxic effects against cancer cell lines and may possess analgesic properties. The specific contribution of a chloro-substituent at the 4-position, as seen in this compound, to these potential activities remains an area for future investigation.

The following table is a conceptual representation of how anticancer activity data for derivatives of this compound might be presented. This is for illustrative purposes only, as specific data is not currently available.

| Compound Derivative | Cancer Cell Line | IC50 (Concentration for 50% Inhibition) in µM |

| Derivative X | Breast (MCF-7) | Data not available |

| Derivative X | Lung (A549) | Data not available |

| Derivative Y | Colon (HCT116) | Data not available |

The modulation of specific biological targets such as protein kinases and androgen receptors (ARs) is a key strategy in the development of modern therapeutics. Kinase inhibitors are a major class of anticancer drugs, and androgen receptor modulators are crucial in the treatment of prostate cancer and other hormone-dependent conditions. While direct evidence of this compound derivatives being developed as kinase or AR modulators is not prominent in the literature, the benzothiopyran scaffold has been explored for such activities. The potential to functionalize the 4-position of this compound allows for the synthesis of a library of derivatives that could be screened for activity against these important biological targets.

Emerging Applications in Chemical Biology and Material Science Research

The unique structural attributes of this compound, particularly the presence of a chlorine atom and a sulfur-containing heterocyclic scaffold, have positioned it as a compound of increasing interest in specialized fields beyond traditional medicinal chemistry. While its direct applications are still under extensive investigation, the broader class of thiochromans, to which it belongs, is revealing significant potential in chemical biology and material science.

Applications in Chemical Biology

In the realm of chemical biology, the benzothiopyran core is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new bioactive agents. The introduction of a chlorine atom to this scaffold, as seen in this compound, can significantly modulate the electronic and lipophilic properties of the molecule. nih.gov These alterations are often crucial for enhancing biological activity and improving physicochemical properties like membrane permeability. nih.gov

One of the most promising emerging applications for derivatives of this compound is in the development of chemical probes . These are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in complex biological systems. The thiochroman (B1618051) structure provides a robust foundation for the synthesis of such probes. By strategic functionalization, researchers can incorporate reporter groups (e.g., fluorescent tags) or reactive moieties to covalently label target proteins. While specific probes based on this compound have yet to be extensively reported, the exploration of related sulfur-containing heterocycles, such as thiocoumarins, as chemical probes for imaging and diagnostic purposes suggests a promising future direction. mdpi.com

Furthermore, research into the structure-activity relationships of thiochroman derivatives has provided valuable insights. For instance, studies have shown that a chloro-substitution on the thiochromanone scaffold can lead to potent antibacterial activity. nih.gov Specifically, compounds with a chlorine substituent at the 6-position of the thiochroman-4-one (B147511) ring have demonstrated enhanced antifungal activity. nih.gov These findings underscore the critical role of the chlorine atom in modulating the biological effects of this class of compounds and suggest that this compound could serve as a valuable precursor for the synthesis of novel anti-infective agents.

Interactive Table: Biological Activities of Substituted Thiochroman Derivatives

| Compound Class | Substitution | Observed Biological Activity | Reference |

|---|---|---|---|

| Thiochromanone | Chloro-substitution | Potent antibacterial activity | nih.gov |

| Thiochroman-4-one | Chlorine at 6th position | Enhanced antifungal activity | nih.gov |

| Thiochromanone | Carboxamide functionalization | Antibacterial and antifungal properties | nih.gov |

Applications in Material Science

The application of this compound and its derivatives in material science is a nascent but potentially fruitful area of research. Sulfur-containing heterocyclic compounds are known to possess unique electronic and optical properties, which makes them attractive candidates for the development of advanced materials. The presence of the sulfur atom in the thiochroman ring can facilitate interactions with transition metals, opening up possibilities for the creation of novel catalysts and coordination polymers.

While specific research on the material science applications of this compound is limited, the broader class of sulfur-containing organic molecules is being explored for various applications:

Organic Electronics: The electronic properties of sulfur-containing heterocycles are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The thiochroman scaffold could be modified to tune its electronic characteristics for these applications.

Sensors: The ability of sulfur to coordinate with metal ions makes sulfur-containing compounds promising candidates for the development of chemical sensors. Derivatives of this compound could potentially be designed to selectively detect specific metal ions.

Polymers: The thiochroman ring can be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties.

The synthesis of functionalized thiochromans is an active area of research, with new methods being developed to introduce a variety of substituents onto the thiochroman core. researchgate.netacs.orgacs.org This growing synthetic toolbox will be instrumental in exploring the full potential of this compound and its derivatives in material science. As our understanding of the structure-property relationships of these compounds deepens, it is anticipated that novel materials with unique functionalities will emerge.

Future Directions and Research Perspectives

Development of Innovative and Sustainable Synthetic Routes for Functionalized Benzothiopyrans

The future of synthesizing benzothiopyran derivatives is increasingly focused on green and sustainable methodologies, moving away from traditional techniques that often require harsh conditions and hazardous reagents. researchgate.netmdpi.com Innovative approaches such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are at the forefront of this shift. researchgate.netnih.gov MAOS has been shown to dramatically accelerate reaction times, often reducing processes that take hours to mere minutes, while also improving product yields. researchgate.netmanipal.eduias.ac.in Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, making them ideal for industrial applications. researchgate.net

The development of novel catalytic systems is another cornerstone of sustainable synthesis. Research is moving towards the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. researchgate.net Furthermore, biocatalysis, which employs enzymes to perform chemical transformations, represents an exceptionally green approach, offering high selectivity under mild conditions. mdpi.com These modern methods stand in contrast to classical approaches, promising a more environmentally benign future for chemical synthesis.

| Parameter | Traditional Synthesis | Sustainable Future Routes |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Reaction Time | Hours to days | Minutes to hours ias.ac.in |

| Solvents | Often toxic and volatile organic solvents | Solvent-free conditions, water, or green solvents researchgate.net |

| Catalysts | Homogeneous, often toxic metal catalysts | Reusable heterogeneous catalysts, biocatalysts mdpi.comresearchgate.net |

| Process Type | Batch processing | Continuous flow processing researchgate.net |

Deeper Mechanistic Understanding of Novel Reactions and Transformations

A profound understanding of reaction mechanisms is critical for the rational design of new synthetic methods and for optimizing existing ones. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate pathways of benzothiopyran formation and functionalization.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is transitioning from a specialized tool to an integral part of the research workflow. For benzothiopyran chemistry, these methods offer powerful predictive capabilities. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model reaction pathways and predict the feasibility of new transformations before they are attempted in the lab. rsc.org This approach saves significant time and resources by identifying the most promising synthetic routes.

Beyond synthesis, computational tools are vital for drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, develops statistical models that correlate the chemical structure of benzothiopyran derivatives with their biological activity. nih.govnih.govutm.my These models can then be used to predict the potency of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. sddn.es Similarly, molecular docking simulates how a molecule like a 4-chloro-3,4-dihydro-2H-1-benzothiopyran derivative might bind to a specific biological target, such as an enzyme or receptor, providing insights into its potential therapeutic effect. nih.gov

| Computational Method | Application in Benzothiopyran Research | Key Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. rsc.org | Identification of stable intermediates and transition states. |

| Molecular Docking | Simulating the binding of benzothiopyran derivatives to protein targets. nih.gov | Prediction of binding affinity and orientation, guiding drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between molecular structure and biological activity. nih.govnih.gov | Prediction of the bioactivity of novel compounds. sddn.es |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of benzopyran-protein complexes over time. | Understanding target flexibility and residence time of the compound. |

Discovery of New Biological Targets and Therapeutic Applications through Scaffold Diversification

The benzothiopyran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. While related scaffolds like benzothiazoles have shown promise as anticancer and anti-inflammatory agents, the full therapeutic potential of benzothiopyrans is still being uncovered. frontiersin.orgnih.govnih.govresearchgate.net

Future research will focus on "scaffold hopping" and diversification, where the core benzothiopyran structure is systematically modified to create large libraries of related compounds. researchgate.net These libraries can then be screened against a wide array of biological targets, such as protein kinases, which are crucial regulators of cell processes and are often implicated in diseases like cancer. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are essential in this process, helping researchers understand how specific chemical modifications influence a compound's biological activity and selectivity. nih.govnih.govescholarship.orgmdpi.comresearchgate.net This systematic approach is expected to identify novel benzothiopyran derivatives with potent and selective activity against new therapeutic targets.

Exploration of Interdisciplinary Research Avenues Involving Benzothiopyran Chemistry

The unique electronic and photophysical properties of sulfur-containing heterocycles open up applications far beyond medicine. The future of benzothiopyran research will involve significant interdisciplinary collaboration, particularly with materials science and chemical biology.

In materials science, related compounds like benzothiophenes and benzothiadiazoles are being investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netuky.eduresearchgate.net The benzothiopyran scaffold could be similarly exploited to create new semiconducting materials with tailored properties.

In chemical biology, the benzothiopyran core can be functionalized to create fluorescent probes for biological imaging. researchgate.netnih.gov These probes can be designed to light up in the presence of specific ions, molecules, or cellular structures, allowing researchers to visualize complex biological processes in real-time. sci-hub.semdpi.comnih.gov This expands the utility of benzothiopyran chemistry into the realm of advanced diagnostics and fundamental biological research.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3,4-dihydro-2H-1-benzothiopyran?

- Methodological Answer : The synthesis typically involves functionalizing the benzothiopyran core. A nitro group can be introduced at the 3-position via nitration, followed by chlorination using reagents like POCl₃ or SOCl₂. For example, Dauzonne et al. demonstrated the utility of nitro intermediates in synthesizing chlorinated benzopyrans, which can be adapted for benzothiopyrans . Building blocks such as 8-bromo-3,4-dihydro-2H-1-benzothiopyran (CAS: 1256805-52-3) may serve as precursors for halogenation or cross-coupling reactions .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. A related compound, 4-(4-chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione, was analyzed with a data-to-parameter ratio of 14.5 and R factor of 0.062, confirming precise structural details like bond angles and dihedral distortions . Similar protocols apply, emphasizing low-temperature data collection (e.g., 298 K) to minimize thermal motion artifacts.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on GHS classifications, it is acutely toxic (Category 4) and causes skin/eye irritation (Category 2/2A). Key precautions include:

- Engineering Controls : Use fume hoods to limit inhalation of dust/aerosols .

- PPE : Nitrile gloves, face shields (EN 166 or NIOSH-certified), and lab coats .

- Spill Management : Avoid dust generation; use alcohol-insoluble foam or CO₂ for fire suppression .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

- Methodological Answer : Contradictions in yield often arise from solvent choice and temperature. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions.

- Temperature : Chlorination at 80°C with SOCl₂ improves regioselectivity compared to room temperature, but excessive heat degrades the thiopyran ring .

- Catalysts : Lewis acids like AlCl₃ can stabilize intermediates but require strict moisture control .

Q. What are the key challenges in analyzing the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies reveal two main risks:

- Hydrolysis : The chloro group is susceptible to hydrolysis in humid environments, forming 3,4-dihydro-2H-1-benzothiopyran-4-ol. Accelerated aging tests (40°C/75% RH) combined with HPLC-MS can track degradation .

- Oxidation : The thioether moiety oxidizes to sulfoxide under light exposure. Store in amber vials under inert gas (N₂/Ar) and monitor via TLC or FTIR .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the chloro group. Key parameters:

- LUMO Maps : Identify electron-deficient regions (e.g., C-4 adjacent to Cl) prone to nucleophilic attack.

- Activation Energy : Compare SN1 vs. SN2 pathways; bulky substituents at C-3 favor SN1 due to steric hindrance .

- Validation: Cross-reference with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.